REACTION_CXSMILES
|
C([O:4][C:5]1[CH:18]=[CH:17][CH:16]=[C:11]([O:12]C(=O)C)[C:6]=1[O:7]C(=O)C)(=O)C.Cl>C(O)(=O)C>[C:5]1([CH:18]=[CH:17][CH:16]=[C:11]([OH:12])[C:6]=1[OH:7])[OH:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(OC(C)=O)C(OC(C)=O)=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for three hours under a nitrogen blanket
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
Continuous ether extraction
|
Type
|
CUSTOM
|
Details
|
followed by evaporation of the extract
|
Type
|
CUSTOM
|
Details
|
gave an oil which
|
Type
|
CUSTOM
|
Details
|
slowly crystallised
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
C1(O)=C(O)C(O)=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |